

Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **3-Phenoxythiophene-2-carbaldehyde**. Due to the limited availability of a complete, published dataset for this specific molecule, this document also includes comparative data from closely related thiophene derivatives to offer valuable insights for researchers.

Molecular Structure and Properties

3-Phenoxythiophene-2-carbaldehyde

- Molecular Formula: $C_{11}H_8O_2S$ ^[1]
- Molecular Weight: 204.25 g/mol
- General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

Spectroscopic Data

A comprehensive experimental dataset for **3-Phenoxythiophene-2-carbaldehyde** is not readily available in published literature. The following tables present expected ranges and comparative data based on the analysis of similar compounds, such as thiophene-2-carbaldehyde and its substituted derivatives.^{[2][3][4][5][6][7]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~9.8 - 10.0	Singlet	Aldehyde proton (-CHO)	Expected to be the most downfield signal.
~7.0 - 7.8	Multiplet	Aromatic protons (Thiophene and Phenyl rings)	The specific coupling patterns would depend on the exact chemical environment.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment	Notes
~180 - 185	Carbonyl carbon (-CHO)	Characteristic downfield shift for an aldehyde carbon.
~115 - 160	Aromatic carbons (Thiophene and Phenyl rings)	A complex region with multiple signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Phenoxythiophene-2-carbaldehyde**

Wavenumber (cm^{-1})	Vibration	Functional Group
~3100	C-H Stretch	Aromatic C-H
~2850, ~2750	C-H Stretch	Aldehyde C-H
~1670 - 1700	C=O Stretch	Aldehyde C=O
~1580, ~1480	C=C Stretch	Aromatic C=C
~1240	C-O Stretch	Aryl Ether C-O

Note: The C=O stretching frequency is a strong and characteristic band for the aldehyde group.
[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Phenoxythiophene-2-carbaldehyde**

m/z Value	Interpretation
~204	Molecular Ion (M ⁺)
Other Fragments	Fragmentation pattern would involve loss of CO, and cleavage of the phenoxy and thiophene rings.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **3-Phenoxythiophene-2-carbaldehyde** are not available, the following are general methodologies typically employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

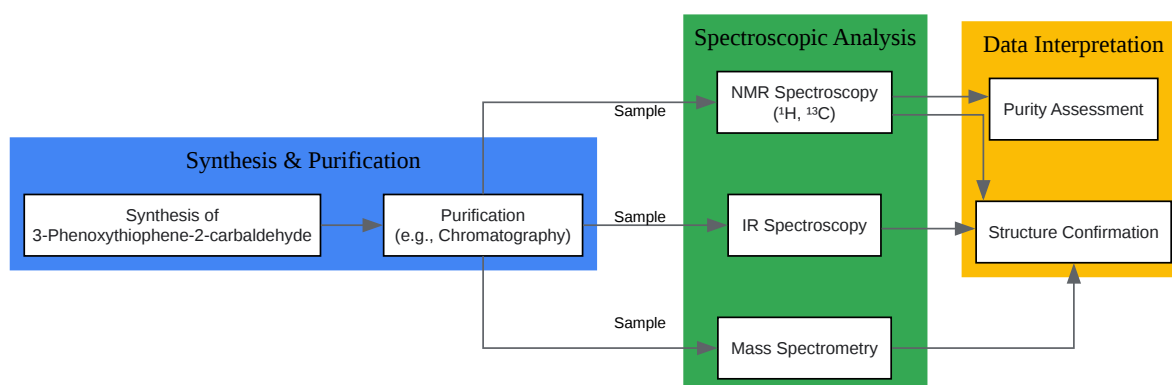
- Procedure: The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-Phenoxythiophene-2-carbaldehyde**.



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A general workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with **3-Phenoxythiophene-2-carbaldehyde**. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile.

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